molecular formula C21H25N3O3S B5673624 [4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL](4-PHENYL-1-PIPERAZINYL)METHANONE

[4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL](4-PHENYL-1-PIPERAZINYL)METHANONE

Cat. No.: B5673624
M. Wt: 399.5 g/mol
InChI Key: ZTGYTZRFGKYJBO-UHFFFAOYSA-N
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Description

4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYLMETHANONE is a complex organic compound with a unique structure that includes a thiazinane ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYLMETHANONE typically involves multiple steps. One common method includes the reaction of a thiazinane derivative with a piperazine compound under controlled conditions. For example, the thiazinane ring can be constructed by treating a precursor with 1-bromo-3-chloropropane in DMF in the presence of potassium carbonate, followed by hydrolysis and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYLMETHANONE can undergo various chemical reactions, including:

    Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or other functional groups within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like DMF or THF .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYLMETHANONE is used as a building block for synthesizing more complex molecules.

Biology and Medicine

Its structure can be modified to interact with specific biological targets, making it a candidate for developing new therapeutic agents .

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of 4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYLMETHANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinane and piperazine derivatives, such as:

Uniqueness

This dual functionality allows for versatile modifications and interactions in various chemical and biological contexts .

Properties

IUPAC Name

[4-(1,1-dioxothiazinan-2-yl)phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-21(23-15-13-22(14-16-23)19-6-2-1-3-7-19)18-8-10-20(11-9-18)24-12-4-5-17-28(24,26)27/h1-3,6-11H,4-5,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGYTZRFGKYJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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